2,3-Dichloro-6,7-dimethoxyquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dichloro-6,7-dimethoxyquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO2/c1-15-9-4-6-3-7(12)11(13)14-8(6)5-10(9)16-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDKGNSOOWOWJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(C(=N2)Cl)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physicochemical Properties of 2,3 Dichloro 6,7 Dimethoxyquinoline
The fundamental physicochemical properties of 2,3-Dichloro-6,7-dimethoxyquinoline are summarized below. These identifiers and structural details are essential for its characterization and use in a research setting.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1710846-06-2 | bldpharm.combldpharm.com |
| Molecular Formula | C₁₁H₉Cl₂NO₂ | bldpharm.combiosynth.com |
| Molecular Weight | 258.10 g/mol | bldpharm.com |
| SMILES Code | COC1=C(OC)C=C2C=C(Cl)C(Cl)=NC2=C1 | bldpharm.com |
Spectroscopic Characterization and Elucidation of the Molecular Architecture of 2,3 Dichloro 6,7 Dimethoxyquinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 2,3-dichloro-6,7-dimethoxyquinoline, a combination of one-dimensional and two-dimensional NMR experiments is employed for a comprehensive structural assignment.
Unidimensional Nuclear Magnetic Resonance (NMR) Spectroscopies (¹H, ¹³C, ¹⁵N)
One-dimensional NMR spectra, specifically ¹H, ¹³C, and ¹⁵N NMR, offer fundamental insights into the molecular framework of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their electronic environments. For this compound, the aromatic region would typically display signals for the protons on the quinoline (B57606) core, while the aliphatic region would show signals for the methoxy (B1213986) group protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating effects of the methoxy groups. uncw.eduuncw.edu
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon atoms in the quinoline ring are influenced by the substituents. The carbons bearing the chlorine atoms (C-2 and C-3) are expected to be significantly downfield due to the deshielding effect of the halogens. Conversely, the carbons attached to the methoxy groups (C-6 and C-7) will be shielded. rsc.org
¹⁵N NMR Spectroscopy: Nitrogen-15 NMR is particularly useful for probing the electronic environment of the nitrogen atom within the quinoline ring. tandfonline.comtandfonline.comresearchgate.net The chemical shift of the nitrogen atom is sensitive to factors such as hybridization, lone-pair electron availability, and protonation state. tandfonline.comtandfonline.com In this compound, the ¹⁵N chemical shift would provide valuable data on the electronic effects of the chloro and methoxy substituents on the heterocyclic ring. nih.gov
A representative table of expected ¹H and ¹³C NMR chemical shifts for this compound is provided below. Actual values can vary based on the solvent and experimental conditions.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-4 | ~7.5 - 8.0 | - |
| H-5 | ~7.2 - 7.6 | ~103 - 107 |
| H-8 | ~7.0 - 7.4 | ~100 - 104 |
| 6-OCH₃ | ~3.9 - 4.1 | ~56 - 57 |
| 7-OCH₃ | ~3.9 - 4.1 | ~56 - 57 |
| C-2 | - | ~140 - 145 |
| C-3 | - | ~125 - 130 |
| C-4 | - | ~120 - 125 |
| C-4a | - | ~148 - 152 |
| C-5 | - | ~103 - 107 |
| C-6 | - | ~154 - 158 |
| C-7 | - | ~152 - 156 |
| C-8 | - | ~100 - 104 |
| C-8a | - | ~147 - 151 |
| 6-OCH₃ | - | ~56 - 57 |
| 7-OCH₃ | - | ~56 - 57 |
Note: This is an illustrative table. Actual chemical shifts may vary.
Bidimensional NMR Correlation Spectroscopies (COSY, HSQC, HMBC, NOESY, ROESY, TOCSY) Applied to Quinolines
Two-dimensional NMR techniques are indispensable for unambiguously assigning the complex NMR spectra of substituted quinolines like this compound. omicsonline.orgweebly.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule, helping to establish the connectivity of adjacent protons in the aromatic ring. omicsonline.orgweebly.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs, allowing for the assignment of protonated carbons. omicsonline.orgwisc.eduipb.pt
HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for mapping out the carbon skeleton by identifying long-range (2-3 bond) correlations between protons and carbons. omicsonline.orgwisc.eduipb.pt For instance, the protons of the methoxy groups would show correlations to the C-6 and C-7 carbons, respectively.
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity, providing valuable information about the three-dimensional structure and conformation of the molecule. omicsonline.orgresearchgate.net
TOCSY (Total Correlation Spectroscopy): TOCSY is used to identify all protons within a spin system, which is particularly useful for complex aromatic systems. ipb.pt
The collective data from these 2D NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals in the this compound molecule.
Advanced NMR Methodologies for Stereochemical Assignment
While this compound itself is achiral, advanced NMR techniques are critical for determining the stereochemistry of related chiral quinoline derivatives. wisc.edu Techniques such as the use of chiral solvating agents or derivatizing agents can induce diastereomeric environments, leading to separate NMR signals for enantiomers. Furthermore, NOESY and ROESY experiments are instrumental in determining the relative stereochemistry of chiral centers by analyzing through-space proton-proton interactions. ipb.pt
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a key tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS) and Fragmentation Pathway Analysis of Substituted Quinolines
Electron Ionization (EI) is a hard ionization technique that often results in extensive fragmentation of the molecule. miamioh.edu The resulting mass spectrum is a fingerprint of the molecule, providing valuable structural information. libretexts.org For this compound, the molecular ion peak (M⁺) would be observed, and its fragmentation pattern would be characteristic of the quinoline ring and its substituents.
Common fragmentation pathways for substituted quinolines include:
Loss of a methyl group (-CH₃): From the methoxy substituents.
Loss of a chlorine atom (-Cl): This can occur sequentially.
Loss of carbon monoxide (-CO): A common fragmentation for methoxy-substituted aromatic compounds.
Retro-Diels-Alder reaction: Cleavage of the heterocyclic ring.
The analysis of these fragment ions helps to confirm the presence and location of the substituents on the quinoline core.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Isotopic Pattern Verification
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the molecule and its fragments. nih.gov This is crucial for confirming the molecular formula of this compound (C₁₁H₉Cl₂NO₂).
Furthermore, the presence of two chlorine atoms in the molecule will result in a characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). Therefore, the molecular ion region will exhibit a cluster of peaks corresponding to molecules containing ³⁵Cl₂, ³⁵Cl³⁷Cl, and ³⁷Cl₂ in a predictable ratio, providing definitive evidence for the presence of two chlorine atoms.
Vibrational (IR) and Electronic (UV-Vis) Spectroscopic Analysis
Spectroscopic techniques are indispensable for elucidating the molecular structure of organic compounds. Vibrational and electronic spectroscopy, specifically Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, provide critical insights into the functional groups present and the electronic nature of the molecule, respectively.
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at various frequencies. The absorption of IR radiation excites molecular vibrations, such as stretching and bending of chemical bonds. Each type of bond and functional group absorbs IR radiation at a characteristic frequency range, providing a unique "fingerprint" of the molecule.
For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its distinct structural features. While specific, experimentally determined spectral data for this compound is not widely available in the public domain, a theoretical analysis based on its structure allows for the prediction of key vibrational modes.
A detailed breakdown of the expected IR absorption regions for this compound is presented in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H (in -OCH₃) | Stretching | 3000 - 2850 |
| C=N (in quinoline ring) | Stretching | 1620 - 1580 |
| C=C (aromatic) | Stretching | 1600 - 1450 |
| C-O (methoxy groups) | Asymmetric Stretching | 1275 - 1200 |
| C-O (methoxy groups) | Symmetric Stretching | 1075 - 1020 |
| C-Cl (chloro groups) | Stretching | 850 - 550 |
The presence of strong absorptions in the regions designated for C-O and C-Cl stretching would be particularly indicative of the dimethoxy and dichloro substitutions on the quinoline core. The aromatic C-H and C=C stretching vibrations would confirm the presence of the quinoline ring system.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum, which provide information about the electronic structure and conjugation within the molecule.
The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* electronic transitions associated with the conjugated quinoline ring system. The presence of the methoxy groups (auxochromes) and chloro groups can influence the position and intensity of these absorption bands.
Although specific experimental UV-Vis data for this compound is not readily found in published literature, related studies on similar dimethoxyquinoline derivatives suggest that the primary absorption bands would likely occur in the UV region. For instance, studies on 2,4-diamino-6,7-dimethoxyquinoline derivatives have shown absorption maxima in the range of 250-400 nm. rsc.orgsemanticscholar.orgrsc.org
A hypothetical representation of the expected UV-Vis absorption data is provided below.
| Electronic Transition | Expected Wavelength Range (nm) | Associated Chromophore |
| π → π | 250 - 350 | Quinoline ring system |
| n → π | 350 - 450 | Heterocyclic nitrogen and oxygen lone pairs |
The precise λmax values would be sensitive to the solvent used for the analysis due to solvent-solute interactions that can stabilize the ground or excited states to different extents.
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the crystal, from which the precise positions of the atoms in the crystal lattice can be determined.
A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information, including:
Bond lengths: The precise distances between bonded atoms.
Bond angles: The angles formed between three connected atoms.
Torsion angles: The dihedral angles that define the conformation of the molecule.
Crystal packing: The arrangement of molecules in the unit cell and the nature of intermolecular interactions, such as van der Waals forces or potential halogen bonding.
As of the latest available data, a published single-crystal X-ray structure for this compound has not been identified in the primary scientific literature. However, should such data become available, it would be presented in a crystallographic information file (CIF) and summarized in tables detailing key structural parameters. An example of how such data would be presented is shown in the table below.
| Parameter | Value |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | Hypothetical Value |
| b (Å) | Hypothetical Value |
| c (Å) | Hypothetical Value |
| α (°) | Hypothetical Value |
| β (°) | Hypothetical Value |
| γ (°) | Hypothetical Value |
| Volume (ų) | Hypothetical Value |
| Z | Hypothetical Value |
| Density (calculated) (g/cm³) | Hypothetical Value |
This definitive structural data would be invaluable for understanding the molecule's steric and electronic properties, which in turn influence its chemical reactivity and potential biological activity.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), have been instrumental in unraveling the fundamental characteristics of this compound. These computational methods provide a powerful lens through which the electronic structure, reactivity, and intramolecular forces of the molecule can be examined in detail.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)
Frontier Molecular Orbital (FMO) analysis is a key component of computational studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. mdpi.com For quinoline derivatives, the HOMO is often localized on the electron-rich quinoline ring system, while the LUMO density may be concentrated on electron-withdrawing groups. A smaller HOMO-LUMO gap generally signifies a more reactive molecule, prone to charge transfer, which can be a desirable characteristic for bioactive compounds. researchid.co The distribution of these orbitals provides a visual representation of the regions most likely to participate in electron donation and acceptance during chemical reactions.
| Computational Parameter | Significance |
| HOMO Energy | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Energy Gap | Relates to the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) maps are powerful tools for predicting the reactive behavior of a molecule by visualizing its electrostatic potential. mdpi.com These maps use a color-coded system to identify regions of varying electron density. Red areas signify electron-rich regions, which are susceptible to electrophilic attack, while blue areas indicate electron-deficient regions, prone to nucleophilic attack. mdpi.com For this compound, MEP analysis can pinpoint the electrophilic nature of the chlorine-substituted positions and the nucleophilic character associated with the methoxy groups. This information is invaluable for understanding how the molecule will interact with other chemical species and biological targets.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic interactions within a molecule. uni-muenchen.de By transforming the complex wavefunction into a set of localized orbitals corresponding to chemical bonds and lone pairs, NBO analysis can quantify the delocalization of electron density and the strength of hyperconjugative interactions. researchgate.netresearchgate.net In quinoline derivatives, NBO studies have revealed significant electron delocalization, which contributes to the stability of the molecule. researchgate.netresearchid.co This analysis helps to rationalize the observed geometric and electronic properties by providing a deeper understanding of the underlying orbital-level interactions.
Molecular Modeling and Dynamic Simulation Approaches
Building upon the insights from quantum chemical calculations, molecular modeling and dynamic simulations offer a way to explore the interactions of this compound with biological systems. These methods are particularly useful for predicting how the molecule might behave in a physiological environment and for identifying potential therapeutic targets.
Molecular Docking Simulations for Ligand-Target Recognition
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein. mkjc.in This method is widely employed in drug discovery to screen for potential drug candidates and to understand the molecular basis of their activity. doi.org For quinoline derivatives, docking studies have been used to investigate their binding affinity with various biological targets, such as enzymes involved in diseases like cancer and Alzheimer's. researchgate.netresearchid.co The binding energy calculated from these simulations provides an estimate of the stability of the ligand-protein complex, with lower binding energies indicating a more favorable interaction. doi.org These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for the molecule's biological activity. doi.org
| Compound | Target Protein | Binding Energy (kcal/mol) |
| 4-amino-2-chloro-6,7-dimethoxyquinazoline (ACDQ) | 4EY7 (associated with Alzheimer's disease) | -8.1 researchgate.net |
| 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) (DCDQ) | 4EY7 (acetylcholinesterase) | -8.2 researchgate.net |
| Quinoline Derivative | Respiratory Syncytial Virus (RSV) G protein | -5.64 doi.org |
| Quinoline Derivative | Yellow Fever Virus (YFV) Mtase protein | -6.35 doi.org |
Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration and Intermolecular Interaction Dynamics
Molecular Dynamics (MD) simulations are powerful computational methods used to provide detailed insights into the structural, kinetic, and energetic information of molecules and their complexes. researchgate.net This technique allows researchers to observe the time-dependent behavior of a molecular system, offering a dynamic view that complements the static pictures provided by methods like molecular docking. researchgate.net By simulating the movements of atoms and molecules over time, MD can explore the conformational landscape of a compound, revealing its stable and transient shapes, and can dynamically characterize the interactions between a ligand and its target protein.
While specific MD simulation studies focusing solely on this compound were not prominently found in the reviewed literature, the application of this methodology to closely related structures, such as 2,4-dichloro-6,7-dimethoxyquinazoline, provides a clear blueprint for its utility. For instance, in studies of 2,4-dichloro-6,7-dimethoxyquinazoline as a potential therapeutic agent for Alzheimer's disease, MD simulations were crucial. researchgate.netresearchgate.net They were used to validate the stability of the compound when bound to its protein target, acetylcholinesterase (AChE). researchgate.netresearchgate.net
A key metric in these simulations is the Root Mean Square Deviation (RMSD), which measures the average distance between the atoms of the simulated structure and a reference structure. A stable RMSD value over the course of the simulation, typically below 2 Å, indicates that the ligand-protein complex is stable. researchgate.net In the case of the related quinazoline (B50416) compound, MD simulations confirmed the stability of the protein-ligand interaction, supporting its potential as a lead compound. researchgate.netresearchgate.net This approach would be directly applicable to this compound to assess its binding stability with various biological targets and to understand the dynamics of these intermolecular interactions in an aqueous environment. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design of Quinoline Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that establishes a correlation between the chemical structure of a compound and its biological activity or a property of interest. mdpi.comarabjchem.org This method is instrumental in modern drug discovery, allowing for the prediction of a compound's activity before its actual synthesis, thereby saving time and resources. mdpi.com QSAR models are developed by correlating molecular descriptors—numerical representations of a molecule's structural, physicochemical, or electronic properties—with experimentally measured activities, often expressed as pIC50 (the negative logarithm of the half-maximal inhibitory concentration). arabjchem.org
Various QSAR studies have been successfully performed on quinoline derivatives to guide the design of new agents for diverse therapeutic areas, including anticancer and antimalarial applications. mdpi.comnih.govnih.gov These studies often employ 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.comnih.govnih.gov
CoMFA calculates steric and electrostatic fields around a set of aligned molecules to derive a relationship with their biological activity. mdpi.com
CoMSIA extends this by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more detailed understanding of the structure-activity relationship. nih.gov
The predictive power of a QSAR model is assessed through rigorous internal and external validation procedures. Key statistical parameters include the cross-validated correlation coefficient (q² or Q²) and the conventional correlation coefficient (R²). A high q² value (typically > 0.5) indicates good predictive ability. mdpi.comarabjchem.orgnih.gov
The insights from QSAR models are often visualized as contour maps. These maps highlight regions in 3D space where specific properties (e.g., steric bulk, positive charge) are predicted to either increase or decrease biological activity, providing a clear roadmap for designing more potent derivatives of a lead compound like this compound. mdpi.com
Table 1: Examples of QSAR Studies on Quinoline Derivatives
| Therapeutic Target | QSAR Method | Key Findings & Validation Metrics | Reference(s) |
|---|---|---|---|
| Anticancer (Gastric) | 3D-QSAR (CoMFA) | Identified structural features beneficial for anti-gastric cancer properties. Model validated with R²(Train)=0.931, Q²=0.625, R²(Test)=0.875. | mdpi.com |
| Antimalarial | 3D-QSAR (CoMFA, CoMSIA) | Designed two series of 2,4-disubstituted quinoline derivatives. CoMFA (q²=0.677) and CoMSIA (q²=0.741) models showed good predictive power. | nih.gov |
| Anticancer (Breast) | 3D-QSAR (CoMSIA, CoMFA) | Electrostatic, hydrophobic, and hydrogen bond fields significantly impacted anti-breast cancer activity. | nih.gov |
| Anticancer (Lung) | 2D/3D-QSAR (MLR) | Correlated anti-proliferative activity with electronic and structural features. Best MLR model had R²=0.865. | arabjchem.org |
This table is interactive. You can sort and filter the data.
Atoms-in-Molecules (AIM) Theory for Electron Density Topology Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as Atoms-in-Molecules (AIM) theory, provides a rigorous method for analyzing chemical systems based on the topology of the electron density. researchgate.netresearchgate.net This approach allows for an unambiguous definition of atoms and the chemical bonds between them, and it is particularly powerful for characterizing both strong covalent bonds and weak non-covalent interactions.
Advanced topological analyses, including QTAIM, Electron Localization Function (ELF), and Localization-Orbital Locator (LOL), can be performed to explore a compound's electron density distribution in detail. researchgate.netresearchgate.net These studies are critical for understanding the nature and strength of interactions that govern molecular structure and reactivity. For instance, in a computational study of the related compound 2,4-dichloro-6,7-dimethoxyquinazoline, QTAIM and other topological analyses were employed to investigate the compound's electronic structure and intermolecular interactions. researchgate.netresearchgate.net
Hirshfeld surface analysis is another technique often used in conjunction with these methods to quantify the different types of intermolecular contacts within a crystal. The analysis of the related quinazoline revealed the dominance of specific contacts, providing a quantitative breakdown of the forces holding the crystal together.
Table 2: Dominant Intermolecular Contacts for 2,4-dichloro-6,7-dimethoxyquinazoline
| Contact Type | Contribution | Description | Reference(s) |
|---|---|---|---|
| H···H | 33.3% | Represents interactions between hydrogen atoms on adjacent molecules. | researchgate.net |
| C···H / H···C | 19.2% | Indicates interactions between carbon and hydrogen atoms. | researchgate.net |
This table is interactive. You can sort and filter the data.
Applying AIM and related topological analyses to this compound would provide fundamental insights into its electronic properties, the nature of its intramolecular bonds (e.g., the C-Cl bonds), and the specific non-covalent interactions (e.g., halogen bonds, hydrogen bonds, π-stacking) that it can form with other molecules, such as a biological receptor.
Symmetry-Adapted Perturbation Theory (SAPT) for Decomposing Intermolecular Interaction Energies
Symmetry-Adapted Perturbation Theory (SAPT) is a quantum mechanical method that provides a detailed and physically meaningful decomposition of intermolecular interaction energies. chemrxiv.orgnih.gov Unlike supermolecular approaches that calculate the total interaction energy as a small difference between large numbers, SAPT calculates the interaction energy directly as a perturbation to the energy of the non-interacting monomers. nih.gov This approach is inherently free of basis set superposition error (BSSE). nih.gov
The primary advantage of SAPT is its ability to partition the total interaction energy into four fundamental components, allowing for a deep understanding of the nature of non-covalent forces. chemrxiv.org
Table 3: Components of Intermolecular Interaction Energy from SAPT
| Energy Component | Description | Nature of Force | Reference(s) |
|---|---|---|---|
| Electrostatics (E_elec) | The classical Coulombic interaction between the unperturbed charge distributions (nuclei and electrons) of the monomers. Can be attractive or repulsive. | Long-range | chemrxiv.orgnih.gov |
| Exchange (E_exch) | A short-range repulsive term arising from the Pauli exclusion principle, which prevents electrons of like spin from occupying the same region of space. | Short-range Repulsion | chemrxiv.orgnih.gov |
| Induction (E_ind) | The interaction arising from the polarization of one monomer's electron cloud by the static electric field of the other monomer, and vice versa. It is always attractive. | Polarization | chemrxiv.orgnih.gov |
| Dispersion (E_disp) | An attractive interaction resulting from the correlated fluctuations of electrons in the interacting monomers (London dispersion forces). | Electron Correlation | chemrxiv.orgnih.gov |
This table is interactive. You can sort and filter the data.
Systematic studies have been conducted to benchmark the accuracy and computational cost of various levels of SAPT theory (e.g., SAPT0, SAPT2+, SAPT2+(3)δMP2). chemrxiv.orgresearchgate.net These studies provide guidance on the most appropriate level of theory for achieving a balance between accuracy and computational feasibility. chemrxiv.org For high accuracy, SAPT2+(3)δMP2/aug-cc-pVTZ is often recommended as it provides quantitatively accurate component energies. chemrxiv.org
For a molecule like this compound, a SAPT analysis would be invaluable for understanding its interaction with a biological target. It could precisely quantify, for example, whether binding is dominated by electrostatic attraction to polar residues, dispersion forces within a hydrophobic pocket, or induction effects from charged species. This level of detail is crucial for the rational design of improved binders and for the parameterization of accurate molecular mechanics force fields. chemrxiv.org
Chemical Reactivity and Derivatization
The chemical reactivity of 2,3-Dichloro-6,7-dimethoxyquinoline is dominated by the two chlorine atoms on the pyridine (B92270) portion of the quinoline (B57606) ring. These positions are electron-deficient and thus susceptible to nucleophilic aromatic substitution (SₙAr) reactions.
Substitution at C-2 and C-3 : The chlorine atoms at the C-2 and C-3 positions can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. This allows for the synthesis of a wide range of 2,3-disubstituted quinoline derivatives. The relative reactivity of the C-2 and C-3 positions may allow for selective or sequential substitution, providing a route to asymmetrically substituted products. In many quinoline systems, the C-2 and C-4 positions are more reactive than C-3, suggesting that the C-2 chlorine in this molecule might be more readily displaced first. Such sequential reactions are well-established for the 2,4-dichloro isomer. rsc.orgnih.gov
Modification of Methoxy (B1213986) Groups : The 6,7-dimethoxy groups are generally stable under typical reaction conditions used for modifying the chloro-substituents. However, under harsh acidic conditions, such as fusion with pyridinium (B92312) hydrochloride, demethylation can occur to yield the corresponding dihydroxyquinoline derivatives. acs.org
Structural Analysis
Established Synthetic Routes to Substituted Quinolines
Classical quinoline syntheses have been adapted to produce a variety of substituted quinolines, including those with dihalo-dimethoxy functionalities. These methods, while foundational, often require modifications to accommodate the specific electronic and steric properties of the substituents.
Adaptations of Classical Quinoline Synthesis for Dihalo-Dimethoxyquinoline Frameworks
The traditional methods for quinoline synthesis often involve harsh reaction conditions. For instance, the Skraup and Doebner-von Miller reactions, which are classical routes, can pose risks of demethylation or isomerization of methoxy (B1213986) groups when applied to dimethoxy-substituted anilines. Milder variations and alternative catalysts are often employed to circumvent these issues.
Friedländer Condensation Strategies for Quinoline Scaffold Elaboration
The Friedländer synthesis, a reaction between a 2-aminobenzaldehyde (B1207257) or 2-aminoketone and a compound containing a methylene (B1212753) group alpha to a carbonyl, is a versatile method for constructing the quinoline core. wikipedia.orgquimicaorganica.org This reaction can be catalyzed by various acids, including trifluoroacetic acid, toluenesulfonic acid, iodine, and Lewis acids. wikipedia.org One-pot modifications of the Friedländer synthesis have been developed, allowing for the in situ reduction of o-nitroarylcarbaldehydes to the corresponding o-aminoarylcarbaldehydes, followed by condensation to form quinolines. organic-chemistry.org This approach is compatible with a range of functional groups, including methoxy substituents. organic-chemistry.org Furthermore, enantioselective Friedländer condensations have been achieved using chiral Brønsted acids in combination with achiral amines, yielding quinolines with high enantioselectivity. rsc.org
Skraup Synthesis Variations Applied to Quinoline Derivatives
The Skraup synthesis is a classic method for producing quinolines by heating an aniline (B41778) with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene. wikipedia.org While effective, the archetypal reaction can be vigorous. wikipedia.org To mitigate this, ferrous sulfate (B86663) is often added. wikipedia.org Arsenic acid can be used as a milder oxidizing agent than nitrobenzene. wikipedia.org Modified Skraup reactions have been successfully used to prepare dimethoxyquinolines. For example, 5,8-dimethoxyquinolines were synthesized via a modified Skraup reaction of 2,5-dimethoxyaniline (B66101) with acrolein diethylacetal or crotonaldehyde (B89634) diethylacetal in the presence of arsenic pentoxide and phosphoric acid. tandfonline.com For the synthesis of specific derivatives like 5,7-Dimethylquinolin-6-ol, the Skraup synthesis is adapted using 3,5-dimethyl-4-aminophenol as the starting material under acidic conditions with an oxidizing agent.
De Novo Synthesis of this compound
The direct synthesis of this compound requires careful selection of precursors and regioselective halogenation methods to ensure the correct placement of the chloro and methoxy groups.
Precursor Synthesis and Functionalization Routes (e.g., Dimethoxyaniline Derivatives)
The synthesis of the target quinoline often begins with a suitably substituted aniline precursor, such as 3,4-dimethoxyaniline (B48930). This precursor can be synthesized through various routes. prepchem.comcdnsciencepub.comacs.orgacs.org For instance, N-ethyl-3,4-dimethoxyaniline was prepared with a good yield by heating 4-bromoveratrole (B120743) with aqueous ethylamine (B1201723) and a cuprous chloride catalyst. cdnsciencepub.com 3,4-Dimethoxyaniline can also be used to synthesize imine derivatives through condensation with arylaldehydes in an ethanol (B145695) solution. acs.orgacs.org
Another key intermediate in the synthesis of related heterocyclic compounds is 2,4-dichloro-6,7-dimethoxyquinazoline (B120542). This compound can be prepared from 2,4-dihydroxy-6,7-dimethoxyquinazoline by reaction with phosphorus oxychloride and N,N-dimethylformamide. google.com It serves as a starting material for the synthesis of various substituted quinazolines. acs.orgthieme-connect.com For example, the 4-chloro group can be displaced by amines at room temperature, and the 2-chloro group can be substituted under microwave heating. acs.org
Regioselective Halogenation Methodologies for Quinoline Systems
Achieving the desired 2,3-dichloro substitution pattern on the 6,7-dimethoxyquinoline (B1600373) core requires precise control over the halogenation reaction. Various methods for the regioselective halogenation of quinolines have been developed.
A metal-free protocol for the C5-H halogenation of 8-substituted quinolines has been established using trihaloisocyanuric acids as the halogen source. nih.gov This reaction proceeds at room temperature and shows excellent regioselectivity. nih.gov Another approach involves the iron(III)-catalyzed C5-H halogenation of 8-amidoquinolines in water, which is an environmentally friendly method. mdpi.com
For the chlorination at other positions, different strategies are employed. The C2-chlorination of quinoline N-oxides can be achieved using triphenylphosphine/trichloromethylcarbonitrile (PPh3/Cl3CCN) as the chlorinating reagent, offering high efficiency and selectivity. researchgate.net A one-pot synthesis allows for the chemo- and regioselective formation of C3-sulfonate esters and C4-chlorides of quinolines from quinoline N-oxides using sulfonyl chlorides. rsc.org Furthermore, the regioselective chlorination of 2-aryl-2,3-dihydro-4(1H)-quinolones at the C-6 position has been demonstrated using (dichloroiodo)benzene. tandfonline.com
The synthesis of the specific target, this compound, would likely involve the cyclization of a precursor already containing the 6,7-dimethoxy substitution pattern, followed by a controlled dichlorination step. The choice of chlorinating agent and reaction conditions would be critical to achieve the desired 2,3-disubstitution without affecting the methoxy groups or other positions on the quinoline ring.
Strategic Methoxylation in Quinoline Ring Construction
The strategic incorporation of methoxy groups onto the quinoline ring system is a critical aspect of synthesizing this compound and its analogs. These electron-donating groups significantly influence the electronic properties of the quinoline core, impacting its reactivity and biological activity.
One common approach to introduce the 6,7-dimethoxy pattern involves starting with appropriately substituted aniline precursors. For instance, 2-amino-4,5-dimethoxybenzonitrile (B182473) can be condensed with dimethylformamide (DMF) to yield 6,7-dimethoxyquinazolinedione, which is then chlorinated to produce 2,4-dichloro-6,7-dimethoxyquinazoline. google.com Another route begins with veratraldehyde, which is converted to 4,5-dimethoxy-2-aminobenzoic acid through a sequence of oxidation, nitration, and reduction. google.com This intermediate can then be cyclized and chlorinated to afford the desired dichloro-dimethoxyquinazoline. google.com A more direct method involves the reaction of 2,4-dihydroxy-6,7-dimethoxyquinazoline with phosphorus oxychloride and N,N-dimethylformamide. google.com
The presence of methoxy groups at the C-6 and C-7 positions generally directs electrophilic aromatic substitution to the C-5 and C-8 positions, due to the activating and ortho-, para-directing nature of the methoxy substituents.
Advanced Transformations of this compound and its Analogues
The two chlorine atoms at the C-2 and C-3 positions of this compound exhibit differential reactivity, enabling selective functionalization through various advanced chemical transformations.
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on halogenated quinoline substrates. researchgate.netresearchgate.net These reactions, including the Suzuki-Miyaura, Sonogashira, Heck, Stille, and Negishi couplings, allow for the introduction of a wide variety of substituents onto the quinoline core. researchgate.netresearchgate.netwikipedia.orgorganic-chemistry.orgnumberanalytics.comwikipedia.org
The reactivity of the halogen atoms in dihaloquinolines towards oxidative addition with palladium catalysts generally follows the order I > Br > Cl >> F, which corresponds to the decreasing bond strength of the Ar-X bond. nih.gov This differential reactivity allows for sequential and site-selective cross-coupling reactions.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organic halide is widely used for the synthesis of biaryl compounds. fishersci.frlibretexts.org In the context of dichloroquinolines, the Suzuki-Miyaura reaction can be used to introduce aryl or vinyl groups. For instance, 2,4-dichloroquinoline undergoes regioselective Sonogashira coupling at the more reactive C-2 position, followed by a Suzuki-Miyaura coupling at the C-4 position to yield 2-alkynyl-4-arylquinolines. beilstein-journals.orgnih.gov The choice of palladium catalyst and ligands, such as Pd(PPh₃)₂, is crucial for achieving high yields and selectivity. nih.govbeilstein-journals.org
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org This reaction is particularly useful for introducing alkynyl moieties onto the quinoline scaffold. Studies on 2,4-dichloroquinoline have shown that the C-2 position is more susceptible to Sonogashira coupling than the C-4 position due to the electronic influence of the ring nitrogen. beilstein-journals.orgnih.gov This regioselectivity allows for the synthesis of 2-alkynyl-4-chloroquinolines, which can be further functionalized. beilstein-journals.orgnih.gov
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction provides a means to introduce alkenyl substituents onto the quinoline ring. The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) species, followed by insertion of the alkene and subsequent β-hydride elimination. diva-portal.org
Stille Coupling: The Stille reaction couples an organotin compound with an organic halide, catalyzed by palladium. organic-chemistry.orgwikipedia.org It is a versatile method for forming C-C bonds and is compatible with a wide range of functional groups. libretexts.org The mechanism involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org While effective, the toxicity of organotin reagents is a significant drawback. organic-chemistry.org
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with an organic halide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and its ability to form C-C bonds between sp², sp³, and sp hybridized carbon atoms. numberanalytics.comwikipedia.org In the case of 2,4-dichloroquinoline, C4-selective Negishi coupling has been achieved using a Pd/IPr catalytic system. nih.gov
Table 1: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions on Halogenated Quinolines
| Reaction | Catalyst/Reagents | Substrate Example | Product Type | Key Features | Citation |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₂, Base (e.g., K₂CO₃) | 2-Aryl-4-chloro-3-iodoquinolines | 2,3,4-Triarylquinolines | Sequential substitution of halogens based on reactivity (I > Cl). | nih.gov |
| Sonogashira | Pd/C, CuI, PPh₃ | 2,4-Dichloroquinoline | 2-Alkynyl-4-chloroquinolines | Regioselective alkynylation at the C-2 position. | beilstein-journals.orgnih.gov |
| Heck | Pd catalyst, Base | Unsaturated halide, Alkene | Substituted alkenes | Forms a new C-C bond at a vinylic position. | wikipedia.orgorganic-chemistry.org |
| Stille | Pd catalyst, Organotin reagent | Organic halide | Coupled product | Versatile but uses toxic tin reagents. | organic-chemistry.orgwikipedia.org |
| Negishi | Pd or Ni catalyst, Organozinc reagent | 2,4-Dichloroquinoline | C4-alkylated/arylated quinolines | C4-selective coupling with organozinc and organomagnesium nucleophiles. | wikipedia.orgnih.gov |
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings like quinoline. wikipedia.org The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pub
The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack and stabilizing the intermediate. wikipedia.orgpressbooks.pub In the case of dichloroquinolines, the nitrogen atom in the ring acts as an electron-withdrawing group, activating the chlorine atoms for substitution.
The regioselectivity of SNAr on dichloroquinolines is a key consideration. For example, in 2,4-dichloroquinazolines, the chlorine at the 4-position is generally more reactive towards nucleophiles than the chlorine at the 2-position. mdpi.com This selectivity is attributed to a combination of electronic and steric factors. Theoretical studies suggest that while the C2 position might be expected to be more electron-deficient, the frontier orbital influence on the reaction mechanism plays a significant role. mdpi.com In the case of 4,7-dichloroquinoline, the chlorine at the 4-position (on the pyridine (B92270) ring) is more reactive than the one at the 7-position (on the benzene (B151609) ring) due to the electron-withdrawing effect of the ring nitrogen.
The regioselectivity of electrophilic aromatic substitution (EAS) on the quinoline ring system is governed by the electronic properties of the existing substituents. studysmarter.co.uk The quinoline nucleus itself is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. However, the presence of activating groups, such as the 6,7-dimethoxy substituents in the subject compound, can significantly influence the position of substitution.
The this compound scaffold allows for a variety of strategic functional group interconversions beyond cross-coupling and SNAr reactions. These transformations are essential for accessing a broader range of derivatives with diverse properties.
One important transformation is the selective dehalogenation. For example, in the synthesis of the anticancer drug gefitinib, a selective dehalogenation step is employed. thieme-connect.com Another key interconversion is the demethylation of the methoxy groups. This can be achieved using reagents like trimethylammonium heptachlorodialuminate, an ionic liquid, which allows for monodemethylation of the dimethoxyquinazoline core. thieme-connect.com
Furthermore, the chlorine atoms can be converted to other functional groups. For instance, they can be displaced by amines, as seen in the synthesis of various 2,4-diamino-6,7-dimethoxyquinazolines. acs.org The differential reactivity of the two chlorine atoms allows for sequential displacement, first at the more reactive position (typically C-4 in quinazolines) at room temperature, followed by displacement at the less reactive position (C-2) under more forcing conditions, such as microwave heating. acs.org
Future Research Directions and Perspectives for 2,3 Dichloro 6,7 Dimethoxyquinoline
Prospective Development of Novel Synthetic Methodologies
Currently, there are no established or optimized synthetic routes specifically published for 2,3-Dichloro-6,7-dimethoxyquinoline in the scientific literature. Future research would need to commence with the fundamental development of efficient and scalable synthetic methodologies. This would involve exploring various synthetic strategies common in quinoline (B57606) chemistry, potentially starting from 3,4-dimethoxyaniline (B48930) or a related precursor. The challenge would lie in achieving the specific 2,3-dichloro substitution pattern, which appears to be less commonly explored than the 2,4-dichloro isomer. Research could focus on novel cyclization and chlorination reactions to selectively yield the desired product.
Integration of Advanced Computational Approaches for Predictive Molecular Modeling
In the absence of experimental data, the initial exploration of this compound would greatly benefit from advanced computational approaches. While studies on the related 2,4-dichloro-6,7-dimethoxyquinazoline (B50416) have utilized methods like Density Functional Theory (DFT) for structural and electronic analysis, no such studies have been published for the 2,3-dichloro quinoline analogue. imust.edu.cnresearchgate.net Future computational work could predict the molecule's three-dimensional structure, electronic properties, and potential for intermolecular interactions. Such in silico studies would be invaluable for identifying potential biological targets and guiding initial experimental work, saving significant time and resources.
Continued Elucidation of Unexplored Mechanistic Pathways
Given that the biological activity and mechanistic pathways of this compound are entirely unknown, this area represents a complete Terra Incognita. Future research would first need to screen the compound for any biological activity. If any is found, subsequent studies would focus on elucidating its mechanism of action. This would involve a range of biochemical and cellular assays to identify the molecular targets and signaling pathways affected by the compound. Understanding these mechanisms is a critical step in evaluating the therapeutic potential of any new chemical entity.
Synergistic Integration of Multidisciplinary Approaches in Quinoline Research
The broader field of quinoline research has benefited immensely from multidisciplinary collaborations that merge synthetic chemistry, computational modeling, pharmacology, and clinical science. nih.gov For a nascent compound like this compound, such an integrated approach would be essential for any meaningful progress. Initial synthetic and computational work would need to be followed by biological screening. Any promising results would then necessitate further collaboration with pharmacologists and toxicologists to evaluate the compound's properties in more complex biological systems. This synergistic approach is the cornerstone of modern drug discovery and would be vital to unlock any potential held by this unexplored quinoline derivative.
Q & A
Q. What are the standard synthetic routes for preparing 2,3-dichloro-6,7-dimethoxyquinoline, and how can reaction conditions be optimized?
The synthesis typically involves chlorination of a pre-functionalized quinoline core. For example, 6,7-dimethoxyquinoline derivatives can be treated with phosphorus oxychloride (POCl₃) under reflux to introduce chlorine substituents. In one protocol, excess POCl₃ is used to ensure complete chlorination, followed by neutralization with aqueous NaOH and purification via column chromatography (petroleum ether:EtOAc = 8:1) . Key parameters for optimization include reaction temperature (e.g., reflux vs. lower temperatures), stoichiometry of POCl₃, and purification methods to achieve >99% purity (verified via reversed-phase HPLC) .
Q. How can the molecular structure of this compound be confirmed experimentally?
X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, bond lengths (C–Cl ≈ 1.73 Å) and intramolecular interactions (e.g., C–H⋯Cl hydrogen bonds forming S(5) ring motifs) can be resolved . Complementary methods include:
- ¹H NMR : Methoxy protons appear as singlets (δ ~4.0 ppm), while aromatic protons exhibit coupling patterns (e.g., J = 5.1 Hz for adjacent H atoms) .
- Mass spectrometry (ESI) : A molecular ion peak at m/z 224 [M+1]⁺ confirms the molecular formula .
Q. What stability considerations are critical for handling this compound in solution?
The compound is sensitive to hydrolysis under acidic or basic conditions due to the electron-withdrawing chlorine substituents. Storage recommendations:
- Use anhydrous solvents (e.g., methanol, DMSO) to prevent degradation.
- Avoid prolonged exposure to light, as quinoline derivatives are prone to photochemical reactions .
Advanced Research Questions
Q. How do chlorine substituents at the 2- and 3-positions influence reactivity in nucleophilic substitution reactions?
The 2-chloro position is more reactive toward nucleophilic attack due to reduced steric hindrance compared to the 3-position. For instance, in amination reactions, the 2-chloro group undergoes substitution with primary amines (e.g., methylamine) under mild conditions (50°C, K₂CO₃ as base), while the 3-chloro group requires harsher conditions (e.g., 100°C, Pd catalysis) . Computational studies (DFT) suggest this difference arises from electronic effects: the 2-position has a higher partial positive charge (+0.32 vs. +0.28 at C3) .
Q. How can contradictions in biological activity data (e.g., IC₅₀ values) for this compound be resolved?
Discrepancies often arise from assay methodology. For example:
- Enzyme-coupled SAH detection (ECSD) : Measures competitive inhibition via SAH accumulation, yielding IC₅₀ = 0.5 µM.
- Chemiluminescence-based oxygen tunneling (CLOT) : Detects direct enzyme activity, reporting IC₅₀ = 1.2 µM .
To resolve conflicts, use orthogonal assays (e.g., SPR for binding affinity) and validate with structural data (e.g., co-crystallization studies to confirm binding modes) .
Q. What strategies can improve regioselectivity in synthesizing derivatives of this compound?
- Directed metalation : Use a directing group (e.g., –OMe) to position catalysts for selective C–H functionalization.
- Protecting groups : Temporarily block the 6,7-dimethoxy groups to direct substitution to the 2- or 3-chloro positions .
For example, Pd-catalyzed cross-coupling at C2 can achieve >90% selectivity when the reaction is performed in DMF with a bulky phosphine ligand .
Q. How can computational methods predict the compound’s interactions with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model binding to targets like histone lysine methyltransferases. Key parameters:
- Electrostatic complementarity : The 2,3-dichloro motif interacts with hydrophobic pockets (e.g., G9a enzyme’s SAM-binding site).
- Solvent-accessible surface area (SASA) : The dimethoxy groups reduce SASA, enhancing membrane permeability .
Methodological Guidance
Q. What analytical techniques are recommended for quantifying trace impurities in this compound?
- HPLC-MS : Use a C18 column with a gradient elution (water:acetonitrile + 0.1% formic acid) to separate and identify impurities down to 0.1% .
- ¹³C NMR : Detect residual solvents (e.g., POCl₃ byproducts) at δ ~120-130 ppm .
Q. How can isotopic labeling (e.g., deuterated analogs) aid in metabolic studies?
Deuterium labeling at methoxy groups (e.g., 6,7-dimethoxy-d₆) enables tracking via LC-MS/MS. For example, deuterated standards (CAS 1783808-87-6) are used to quantify metabolites in plasma with a detection limit of 0.1 ng/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
